(3-Amino-2-hydroxypropyl)urea hydrochloride
Description
Properties
IUPAC Name |
(3-amino-2-hydroxypropyl)urea;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O2.ClH/c5-1-3(8)2-7-4(6)9;/h3,8H,1-2,5H2,(H3,6,7,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKKPRULWBITPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CNC(=O)N)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2-hydroxypropyl)urea hydrochloride typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 3-amino-2-hydroxypropylamine with urea under controlled conditions. The reaction is usually carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in powder form and stored at room temperature .
Chemical Reactions Analysis
Hydrolysis and Urea Group Reactivity
The urea functional group undergoes hydrolysis under acidic or basic conditions. In aqueous media at elevated temperatures (>80°C), urea decomposes via:
-
Isocyanic acid pathway :
Isocyanic acid (HNCO) reacts with amines to form substituted ureas .
-
Direct hydrolysis :
This is pH-dependent, with faster rates under alkaline conditions .
Table 1: Hydrolysis kinetics of urea derivatives
| Condition | Rate Constant (h⁻¹) | Half-Life (h) | Source |
|---|---|---|---|
| pH 7, 80°C | 0.12 | 5.8 | |
| pH 10, 80°C | 0.35 | 2.0 |
For (3-amino-2-hydroxypropyl)urea hydrochloride, hydrolysis likely releases ammonia and forms intermediate carbamic acid derivatives .
Amine Group Reactivity
The 3-amino group participates in nucleophilic reactions:
-
Acylation : Reacts with activated esters (e.g., benzothiazole esters) to form amides, as demonstrated in boronic acid derivative synthesis .
-
Schiff base formation : Condenses with aldehydes/ketones under mild conditions (pH 7–9, 25–50°C) .
-
Diazo coupling : Forms diazonium salts with nitrous acid, enabling aryl coupling reactions .
EDC = 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = hydroxybenzotriazole
Degradation Pathways
Under oxidative or thermal stress:
-
C–N bond cleavage : Produces ammonia and hydroxypropanol derivatives .
-
Radical-mediated oxidation : Forms aldehydes (e.g., formaldehyde) and carboxylic acids (e.g., formic acid) .
Degradation products identified in amine analogs :
| Starting Material | Major Products |
|---|---|
| 3-Amino-1-propanol | NH₃, propanal, propionic acid |
| This compound | NH₃, glycerol urea derivatives |
Pharmaceutical Intermediate
Used in synthesizing kinase inhibitors via urea coupling . Example:
Yield: 87–97% under anhydrous DMF conditions
Polymer Modification
The hydroxyl group enables esterification with anhydrides (e.g., acetic anhydride) for hydrophilic polymer grafts .
Scientific Research Applications
Medicinal Chemistry Applications
One of the most notable applications of (3-Amino-2-hydroxypropyl)urea hydrochloride is its role in enzyme inhibition , particularly in neurodegenerative diseases. Research has demonstrated that this compound can inhibit beta-secretase, an enzyme involved in the cleavage of amyloid precursor protein, which plays a critical role in the development of Alzheimer's disease. This inhibition suggests potential therapeutic avenues for treating or preventing neurodegenerative disorders .
Case Study: Alzheimer's Disease
In a study investigating the effects of this compound on beta-secretase activity, researchers found that the compound significantly reduced enzyme activity in vitro. The implications for drug development are profound, as targeting beta-secretase could lead to new treatments for Alzheimer's disease .
Polymer Science Applications
This compound is also utilized in polymer formulations . It has been shown to maintain hydration in aqueous-based polymer compositions. This property is particularly beneficial in cosmetic formulations, where moisture retention is crucial for skin and hair care products. The compound can be incorporated into gels, creams, and lotions to enhance their moisturizing effects .
Table 1: Summary of Polymer Applications
| Application Area | Description |
|---|---|
| Skin Care Products | Moisturizing agents in creams and lotions |
| Hair Care Products | Enhances hydration in shampoos and conditioners |
| Industrial Applications | Used in coatings and emulsions for moisture retention |
Agricultural Applications
In agriculture, this compound shows promise as a stabilizing agent for seed coatings. Its ability to improve freeze-thaw stability can help protect seeds from adverse weather conditions, enhancing germination rates and crop yields. Additionally, it may serve as an anti-freezing agent for plants during frost conditions by facilitating moisture retention within plant tissues .
Case Study: Seed Coating Stability
A field trial demonstrated that seeds coated with formulations containing this compound exhibited higher germination rates compared to uncoated seeds during cold weather conditions. This application could be particularly beneficial in regions prone to unexpected frosts .
Mechanism of Action
The mechanism of action of (3-Amino-2-hydroxypropyl)urea hydrochloride involves its interaction with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to changes in their activity. These interactions can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Physicochemical Properties
| Property | This compound (Inferred) | Rivaroxaban Impurity 5 | Benzofuranol Derivatives |
|---|---|---|---|
| Solubility | Polar solvents (e.g., water, methanol) | Methanol-soluble | DMSO, ethanol |
| Stability | Hydrochloride salt enhances stability | Hygroscopic; requires 2–8°C storage | Stable under anhydrous conditions |
| Molecular Weight | ~200–250 g/mol (estimated) | 358.82 g/mol (HCl salt) | 400–450 g/mol (brominated variants) |
Pharmacological and Industrial Relevance
- Rivaroxaban Impurity 5 : As a synthetic impurity, it underscores the importance of purity control in anticoagulant drug manufacturing. Its hygroscopic nature necessitates specialized storage .
- Benzofuranol Derivatives: Patent applications highlight their synergistic antifungal activity with amiodarone, suggesting utility in agricultural or clinical antifungal formulations .
Biological Activity
(3-Amino-2-hydroxypropyl)urea hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, therapeutic implications, and relevant case studies.
- Chemical Formula : CHClNO
- Molecular Weight : Approximately 169.61 g/mol
- Solubility : Soluble in water
The compound features an amino group, a hydroxy group, and a urea moiety, which contribute to its biological activities.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory properties, particularly against beta-secretase. This enzyme is crucial in the cleavage of amyloid precursor protein, which is implicated in the pathogenesis of Alzheimer's disease. Inhibition of beta-secretase suggests potential therapeutic applications for neurodegenerative disorders.
Table 1: Enzyme Inhibition Studies
Therapeutic Applications
The dual functional groups (amino and hydroxy) linked to a urea moiety provide this compound with unique properties that may confer specific biological activities not present in simpler analogs. Its potential therapeutic applications include:
- Neuroprotection : Due to its ability to inhibit beta-secretase.
- Hepatic Encephalopathy Treatment : By inhibiting urease, it may reduce ammonia production in the body, thus alleviating symptoms associated with liver dysfunction.
Case Studies and Research Findings
-
Neurodegenerative Disorders :
A study highlighted the compound's ability to inhibit beta-secretase effectively, suggesting its role in reducing amyloid plaque formation associated with Alzheimer's disease . -
Hepatic Encephalopathy :
Another investigation focused on the compound's urease inhibitory activity, demonstrating a reduction in ammonia levels in rodent models. This indicates its potential as a treatment for conditions characterized by elevated ammonemia . -
Cytotoxicity and Safety :
While exploring the compound's safety profile, studies have shown that at certain concentrations, it does not significantly affect cell viability in human colorectal adenocarcinoma cells (Caco-2), indicating a favorable safety margin for therapeutic use .
Q & A
Q. What experimental methods are recommended for determining the pKa of (3-Amino-2-hydroxypropyl)urea hydrochloride?
To determine the pKa, researchers can use pH-dependent ¹H NMR spectroscopy . Prepare solutions of the compound across a pH gradient (e.g., pH 1–12) and monitor chemical shifts of ionizable protons (e.g., amine or hydroxyl groups). Plotting chemical shift vs. pH allows identification of inflection points corresponding to pKa values. This method is advantageous for compounds with low solubility in water, as it avoids potentiometric titration challenges .
Q. How can researchers optimize the synthesis of this compound to improve yield?
Key steps include:
- Protection of reactive groups : Use tert-butyloxycarbonyl (Boc) to protect the primary amine during intermediate synthesis to prevent side reactions.
- Controlled hydrolysis : Employ ammonia/methanol for selective O-acetyl removal, as demonstrated in analogous syntheses of amino-hydroxypropyl derivatives.
- Purification : Utilize recrystallization or column chromatography to isolate the hydrochloride salt. Reported yields for similar compounds range from 60–70% under optimized conditions .
Q. What analytical techniques validate the purity and structural integrity of this compound?
Combine:
- ¹H/¹³C NMR : Confirm proton environments and carbon frameworks.
- High-performance liquid chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 210–254 nm.
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Elemental analysis : Match calculated and observed C, H, N, Cl percentages .
Advanced Research Questions
Q. How can computational models predict the intestinal absorption of this compound?
Use molecular descriptors such as:
- LogP : Estimate lipophilicity via software like MarvinSuite or ACD/Labs.
- Polar surface area (PSA) : Calculate using tools like Molinspiration to predict membrane permeability.
- pKa : Apply the Henderson-Hasselbalch equation to determine ionization states at physiological pH. Compare results with in vitro Caco-2 cell assays for validation .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
Follow an iterative protocol :
- Replicate experiments : Test stability at pH 1.2 (gastric), 6.8 (intestinal), and 7.4 (blood) using controlled buffer systems.
- Identify degradation products : Use LC-MS to detect and quantify byproducts (e.g., urea cleavage or hydroxyl group oxidation).
- Statistical analysis : Apply ANOVA to assess significance of degradation rates across pH levels. Contradictions often arise from buffer-specific interactions or temperature fluctuations; use lyophilized samples for consistency .
Q. How does steric hindrance from the 2-hydroxypropyl group influence the compound’s reactivity in nucleophilic substitutions?
Design competitive reaction studies :
- Compare reaction rates of this compound with non-hydroxylated analogs (e.g., 3-aminopropyl derivatives).
- Use kinetic modeling (e.g., Eyring equation) to quantify activation energy differences.
- Characterize intermediates via in situ FTIR or Raman spectroscopy. Hydroxyl groups may reduce reactivity by stabilizing transition states or forming intramolecular hydrogen bonds .
Methodological Considerations
Q. What controls are essential for ensuring reproducibility in biological assays involving this compound?
Include:
- Vehicle controls : Test solvents (e.g., DMSO, saline) at concentrations used in dosing.
- Positive/Negative controls : Use known agonists/inhibitors relevant to the target pathway (e.g., urea transporter inhibitors).
- Blinded analysis : Assign sample codes randomly to minimize observer bias. Document batch-to-batch variability in compound purity using certificates of analysis (CoA) .
Q. How to design a study correlating molecular descriptors with in vivo efficacy?
Adopt a multi-parametric approach :
- Measure descriptors (LogP, PSA, pKa) experimentally or computationally.
- Conduct dose-response studies in animal models (e.g., renal or cardiovascular assays).
- Use multivariate regression to identify predictors of efficacy (e.g., LogP vs. bioavailability). Validate models with external datasets or leave-one-out cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
